molecular formula C18H21FN6OS B5660744 2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide

2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide

Cat. No. B5660744
M. Wt: 388.5 g/mol
InChI Key: HKISNMXNZISEMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reaction of key starting materials such as 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes and cyclisation with hydrazine hydrate in ethanol to afford derivatives with potential pharmaceutical activities (Panchal & Patel, 2011). Other studies describe the synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives through reactions involving pyrazole with substitutions and cyclization to yield compounds with anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods, including 1H NMR and IR spectroscopy. Single crystal diffraction studies have been employed for the structural characterization of isostuctural compounds, revealing their molecular conformation and crystal packing (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

These compounds undergo a range of chemical reactions, including cyclization, substitution, and condensation reactions, to produce a variety of derivatives with potential biological activities. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, demonstrating significant antioxidant activity due to hydrogen bonding and self-assembly processes (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, are crucial for the application and handling of these compounds. Studies have focused on enhancing aqueous solubility and oral absorption through structural modifications, such as the insertion of a piperazine unit, leading to improved pharmacological profiles (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, particularly the reactivity towards different reagents, play a significant role in the synthesis of novel derivatives. The reactivity of cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide with phenyl isothiocyanate has been explored, leading to the synthesis of 1,3,4-thiadiazole derivatives with potential biological activities (Khalil, Sayed, & Raslan, 2012).

properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6OS/c1-4-16-22-18(24-23-16)27-10-17(26)21-11(2)15-9-20-25(12(15)3)14-7-5-6-13(19)8-14/h5-9,11H,4,10H2,1-3H3,(H,21,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKISNMXNZISEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC(C)C2=C(N(N=C2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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